molecular formula C14H11BrINO B11529797 4-bromo-N-(4-iodo-3-methylphenyl)benzamide

4-bromo-N-(4-iodo-3-methylphenyl)benzamide

Cat. No.: B11529797
M. Wt: 416.05 g/mol
InChI Key: OSFVIIGGPJTVGQ-UHFFFAOYSA-N
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Description

4-bromo-N-(4-iodo-3-methylphenyl)benzamide is an organic compound with the molecular formula C({14})H({11})BrINO It is characterized by the presence of bromine, iodine, and methyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-iodo-3-methylphenyl)benzamide typically involves a multi-step process:

    Iodination: The iodination of the methylphenyl group is carried out using iodine (I(_2)) and an oxidizing agent like nitric acid (HNO(_3)).

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated and iodinated aromatic compounds with benzoyl chloride (C(_7)H(_5)ClO) in the presence of a base such as pyridine (C(_5)H(_5)N).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms (bromine and iodine).

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid, while the amide group can be reduced to an amine.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Halogens (Cl(_2), Br(_2)) in the presence of Lewis acids like aluminum chloride (AlCl(_3)).

    Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Formation of amines from the amide group.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-(4-iodo-3-methylphenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its halogenated aromatic rings make it suitable for various coupling reactions, facilitating the creation of biaryl compounds and other derivatives.

Biology

The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding. It can be used in assays to investigate the activity of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may contribute to the development of new drugs targeting specific pathways or diseases.

Industry

Industrially, the compound can be used in the production of advanced materials, including polymers and dyes. Its halogenated structure imparts desirable properties such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 4-bromo-N-(4-iodo-3-methylphenyl)benzamide exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. The presence of halogen atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-chloro-3-methylphenyl)benzamide
  • 4-bromo-N-(4-fluoro-3-methylphenyl)benzamide
  • 4-bromo-N-(4-iodo-3-ethylphenyl)benzamide

Uniqueness

Compared to similar compounds, 4-bromo-N-(4-iodo-3-methylphenyl)benzamide stands out due to the presence of both bromine and iodine atoms. This dual halogenation can enhance its reactivity and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11BrINO

Molecular Weight

416.05 g/mol

IUPAC Name

4-bromo-N-(4-iodo-3-methylphenyl)benzamide

InChI

InChI=1S/C14H11BrINO/c1-9-8-12(6-7-13(9)16)17-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3,(H,17,18)

InChI Key

OSFVIIGGPJTVGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)I

Origin of Product

United States

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